molecular formula C19H25N3O2 B2703220 2-({1-[(3-Methoxyphenyl)methyl]piperidin-3-yl}methoxy)-5-methylpyrimidine CAS No. 2379985-57-4

2-({1-[(3-Methoxyphenyl)methyl]piperidin-3-yl}methoxy)-5-methylpyrimidine

Cat. No.: B2703220
CAS No.: 2379985-57-4
M. Wt: 327.428
InChI Key: BKIZHJQPBQJQGA-UHFFFAOYSA-N
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Description

2-({1-[(3-Methoxyphenyl)methyl]piperidin-3-yl}methoxy)-5-methylpyrimidine is a complex organic compound that features a piperidine ring substituted with a 3-methoxyphenylmethyl group and a methoxy group, connected to a 5-methylpyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(3-Methoxyphenyl)methyl]piperidin-3-yl}methoxy)-5-methylpyrimidine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde react to form the piperidine structure.

    Substitution with 3-Methoxyphenylmethyl Group: The piperidine ring is then substituted with a 3-methoxyphenylmethyl group through a nucleophilic substitution reaction.

    Attachment of the Methoxy Group: The methoxy group is introduced via a Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately through a Biginelli reaction, involving an aldehyde, a β-keto ester, and urea.

    Final Coupling: The piperidine and pyrimidine rings are coupled together using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(3-Methoxyphenyl)methyl]piperidin-3-yl}methoxy)-5-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of a dihydropyrimidine derivative.

    Substitution: Formation of azide or thiol derivatives.

Scientific Research Applications

2-({1-[(3-Methoxyphenyl)methyl]piperidin-3-yl}methoxy)-5-methylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({1-[(3-Methoxyphenyl)methyl]piperidin-3-yl}methoxy)-5-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-({1-[(3-Methoxyphenyl)methyl]piperidin-3-yl}methoxy)-5-ethylpyrimidine
  • 2-({1-[(3-Methoxyphenyl)methyl]piperidin-3-yl}methoxy)-5-chloropyrimidine
  • 2-({1-[(3-Methoxyphenyl)methyl]piperidin-3-yl}methoxy)-5-fluoropyrimidine

Uniqueness

2-({1-[(3-Methoxyphenyl)methyl]piperidin-3-yl}methoxy)-5-methylpyrimidine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various fields.

Properties

IUPAC Name

2-[[1-[(3-methoxyphenyl)methyl]piperidin-3-yl]methoxy]-5-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-15-10-20-19(21-11-15)24-14-17-6-4-8-22(13-17)12-16-5-3-7-18(9-16)23-2/h3,5,7,9-11,17H,4,6,8,12-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIZHJQPBQJQGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC2CCCN(C2)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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